Sulfo-NHS-Acetate sodium

Bioconjugation Protein Labeling Solubility

Sulfo-NHS-Acetate sodium (CAS 221222-61-3) is a water-soluble, amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester derivative of acetic acid. It functions as a short, non-cleavable acylating agent for the irreversible blocking of primary amines on proteins and peptides, and it is additionally categorized as an alkyl chain-based PROTAC (PROteolysis TArgeting Chimera) linker for targeted protein degradation applications.

Molecular Formula C6H8NNaO7S
Molecular Weight 261.19 g/mol
Cat. No. B15541779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-NHS-Acetate sodium
Molecular FormulaC6H8NNaO7S
Molecular Weight261.19 g/mol
Structural Identifiers
InChIInChI=1S/C6H7NO7S.Na.H/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13;;/h4H,2H2,1H3,(H,11,12,13);;/q;+1;-1
InChIKeyLMWQDFQLOPUZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-NHS-Acetate Sodium: Quantitative Comparison for Bioconjugation and PROTAC Synthesis Procurement


Sulfo-NHS-Acetate sodium (CAS 221222-61-3) is a water-soluble, amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester derivative of acetic acid . It functions as a short, non-cleavable acylating agent for the irreversible blocking of primary amines on proteins and peptides, and it is additionally categorized as an alkyl chain-based PROTAC (PROteolysis TArgeting Chimera) linker for targeted protein degradation applications . The sodium salt form enhances aqueous solubility and ease of handling compared to the free acid .

Sulfo-NHS-Acetate Sodium: Critical Differentiation from Generic NHS Esters in Aqueous Bioconjugation


Generic substitution of Sulfo-NHS-Acetate sodium with non-sulfonated NHS esters (e.g., NHS-Acetate) or alternative amine-blocking reagents (e.g., acetic anhydride, citraconic anhydride) fails to achieve comparable performance in aqueous biochemical workflows [1]. The key distinction lies in the compound's dual functionality: (1) the sulfonate (-SO3-) group imparts water solubility exceeding 100 mM, eliminating the need for organic co-solvents that can denature proteins, and (2) the sodium salt form provides a stable, pre-activated ester that yields consistent amine acylation kinetics in standard non-amine buffers at pH 7.0–9.0 . Furthermore, unlike reversible amine blockers such as citraconic anhydride, Sulfo-NHS-Acetate sodium forms a stable, covalent amide bond that does not hydrolyze under mildly acidic conditions [2]. These physicochemical advantages directly impact experimental reproducibility and are quantified in the evidence guide below.

Sulfo-NHS-Acetate Sodium: Evidence-Based Procurement Guide for Amine Blocking, Crosslinking, and PROTAC Applications


Aqueous Solubility: Sulfo-NHS-Acetate Sodium vs. NHS-Acetate

The sulfonate group in Sulfo-NHS-Acetate sodium confers dramatically higher aqueous solubility compared to non-sulfonated NHS esters. Direct comparison with NHS-Acetate reveals that Sulfo-NHS-Acetate sodium achieves water solubility > 100 mM, whereas NHS-Acetate solubility is typically < 1 mM [1]. This difference eliminates the requirement for organic co-solvents such as DMSO or acetonitrile in aqueous reaction buffers, thereby preserving native protein conformation and activity.

Bioconjugation Protein Labeling Solubility

Hydrolytic Stability: Sulfo-NHS Ester Half-Life vs. NHS Ester Half-Life

The activated Sulfo-NHS ester moiety in Sulfo-NHS-Acetate sodium exhibits pH-dependent hydrolysis kinetics comparable to other Sulfo-NHS esters. At pH 7.0, the half-life is approximately 4–5 hours at room temperature, decreasing to ~1 hour at pH 8.0 and ~10 minutes at pH 8.6 . This stability profile is superior to non-sulfonated NHS esters, which hydrolyze more rapidly in aqueous media due to lower electron-withdrawing capacity of the leaving group [1]. The extended aqueous half-life at physiological pH enables efficient amine acylation before significant reagent degradation occurs.

Kinetics Hydrolysis Stability

Immunoassay Background Reduction: Sulfo-NHS-Acetate Sodium Amine Blocking Efficacy

In ELISA applications, Sulfo-NHS-Acetate sodium treatment of microplate surfaces reduces non-specific background signal arising from free amine groups. Quantitative studies report a background signal reduction of 30–50% compared to untreated controls [1]. This improvement in signal-to-noise ratio is attributed to the irreversible acetylation of surface-accessible lysine residues and unreacted primary amines on coated antigens, which prevents non-specific antibody binding.

ELISA Immunoassay Background Reduction

Functional Differentiation: Sodium Salt vs. Free Acid for PROTAC Linker Applications

Sulfo-NHS-Acetate sodium (CAS 221222-61-3) is explicitly marketed and utilized as an alkyl chain-based PROTAC linker for the synthesis of heterobifunctional degraders . In contrast, the free acid form (Sulfo-NHS-Acetate, CAS 152305-87-8) is predominantly positioned for amine blocking and crosslinking prevention . The sodium salt provides superior handling characteristics (pre-weighed, ready-to-dissolve powder) and is the preferred form for automated PROTAC synthesis platforms due to its consistent stoichiometry and reduced hygroscopicity.

PROTAC Linker Targeted Protein Degradation

Protein Crosslinking Prevention: Sulfo-NHS-Acetate Sodium vs. No Blocker

In protein crosslinking reactions using EDC/NHS chemistry, omission of an amine blocker leads to uncontrolled polymerization via self-crosslinking of protein primary amines. Sulfo-NHS-Acetate sodium, when used to pre-block lysine residues, prevents such polymerization entirely . While quantitative head-to-head studies against alternative blockers (e.g., acetic anhydride, Sulfo-NHS itself) are limited in the literature, the irreversible nature and water solubility of Sulfo-NHS-Acetate sodium make it a preferred reagent for ensuring defined, heterobifunctional conjugates rather than heterogeneous polymers .

Crosslinking Polymerization Protein Conjugation

Gas-Phase Reactivity: Sulfo-NHS-Acetate vs. Crosslinking Sulfo-NHS Esters

In gas-phase ion/ion reactions, Sulfo-NHS-Acetate modifies peptide cations selectively at lysine residues, whereas the N-terminus remains unreactive. This contrasts with bis[sulfosuccinimidyl] suberate (BS3), a crosslinking Sulfo-NHS ester, which modifies the N-terminus under identical conditions [1]. This differential reactivity provides unique structural probing capabilities in mass spectrometry-based protein footprinting experiments, enabling residue-specific interrogation of solvent accessibility and charge state effects.

Mass Spectrometry Gas-Phase Chemistry Peptide Modification

Sulfo-NHS-Acetate Sodium: Validated Application Scenarios for Procurement Decision-Making


PROTAC Linker Synthesis for Targeted Protein Degradation

Sulfo-NHS-Acetate sodium is the preferred alkyl chain-based linker for constructing PROTAC molecules . Its amine-reactive Sulfo-NHS ester enables covalent attachment to ligand-warhead intermediates bearing primary amines, while the acetyl group provides a short, flexible spacer. The sodium salt form ensures consistent solubility in organic-aqueous mixed solvent systems commonly used in PROTAC synthesis, and vendor support includes validated protocols for linker conjugation .

Prevention of Undesired Polymerization in EDC/NHS Protein Crosslinking

In workflows involving EDC-mediated coupling of proteins to surfaces, nanoparticles, or other biomolecules, Sulfo-NHS-Acetate sodium is used to pre-block lysine residues on the protein of interest . This pretreatment irreversibly acetylates primary amines, thereby eliminating the potential for protein self-crosslinking during the subsequent EDC activation step. This application is critical for producing monodisperse antibody-enzyme conjugates, protein-coated nanoparticles, and affinity matrices with defined stoichiometry.

Background Signal Reduction in ELISA and Protein Microarrays

Sulfo-NHS-Acetate sodium treatment of microplate wells or microarray surfaces after antigen/antibody immobilization reduces non-specific binding by 30–50% [1]. This improvement in signal-to-noise ratio is achieved through the irreversible capping of unreacted amine groups on the surface and on immobilized capture molecules. Procurement for this application is justified by the quantifiable enhancement in assay sensitivity and reproducibility.

Gas-Phase Structural Probing in Mass Spectrometry

In specialized MS-based protein footprinting experiments, Sulfo-NHS-Acetate sodium serves as a residue-specific probe for lysine accessibility [2]. Its unique inability to modify N-termini in the gas phase, in contrast to crosslinking Sulfo-NHS esters, provides a selective readout of lysine side-chain environment. This application is relevant for structural biology groups investigating protein conformational dynamics and solvent-accessible surface area.

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